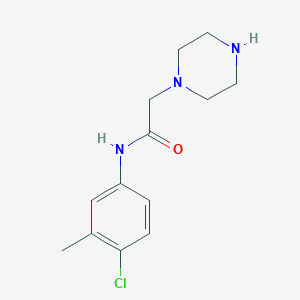

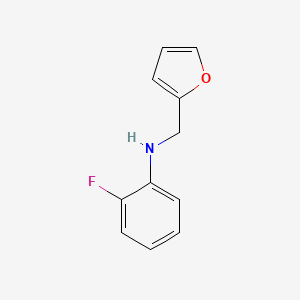

N-(4-chloro-3-methylphenyl)-2-piperazin-1-ylacetamide

Übersicht

Beschreibung

Typically, a chemical description would include its systematic name, common name, and structural formula. The systematic name is based on the rules of the International Union of Pure and Applied Chemistry (IUPAC). The common name is the name that is widely used by the scientific community. The structural formula represents the arrangement of atoms in the molecule of the compound.

Synthesis Analysis

This involves the methods and procedures used to create the compound. It includes the reactants used, the conditions under which the reaction was carried out, and the yield of the product.Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the mechanisms of these reactions and the products formed.Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, chemical stability, and reactivity.Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

A study demonstrated the design, synthesis, and evaluation of compounds at the human histamine H4 receptor (H4R), identifying potent H4R ligands with significant anti-inflammatory properties in vivo. This research suggests the potential of these compounds for treating inflammatory conditions, highlighting the role of structure-activity relationships in developing new therapeutic agents (Smits et al., 2008).

Synthesis of Flunarizine

Flunarizine, a well-known calcium channel blocker with vasodilating effects and antihistamine activity, was synthesized through regioselective metal-catalyzed amination, showcasing an industrial approach to producing this drug. This study underscores the importance of innovative manufacturing processes in drug production (Shakhmaev et al., 2016).

Antidepressant and Antianxiety Activities

A novel series of compounds exhibited promising antidepressant and antianxiety activities, as evidenced by behavioral tests in mice. This research contributes to the development of new therapeutic options for mental health conditions, emphasizing the therapeutic potential of structurally diverse chemical compounds (Kumar et al., 2017).

Anticancer Activity

A series of novel compounds showed significant in vitro anticancer activity against various human cancer cell lines, supported by molecular docking studies. These findings offer insights into the development of new anticancer drugs and the importance of targeting specific molecular pathways (Boddu et al., 2018).

Acetylcholinesterase Inhibitors

The study focused on the synthesis of thiazole-piperazine derivatives as potent inhibitors of acetylcholinesterase, indicating potential applications in treating neurodegenerative diseases like Alzheimer's. This research highlights the critical role of enzyme inhibition in therapeutic strategies (Yurttaş et al., 2013).

ACAT-1 Inhibition for Disease Treatment

A compound was identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), with significant selectivity and oral absorption. This research points to potential treatments for diseases involving ACAT-1 overexpression, emphasizing the therapeutic benefits of targeting specific enzymes (Shibuya et al., 2018).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact.

Zukünftige Richtungen

This involves speculating on potential future research directions or applications for the compound based on its properties and behavior.

I hope this general information is helpful. For a specific compound like “N-(4-chloro-3-methylphenyl)-2-piperazin-1-ylacetamide”, more detailed information would require specialized research or experimentation. If you have any other questions or need further clarification, feel free to ask!

Eigenschaften

IUPAC Name |

N-(4-chloro-3-methylphenyl)-2-piperazin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O/c1-10-8-11(2-3-12(10)14)16-13(18)9-17-6-4-15-5-7-17/h2-3,8,15H,4-7,9H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLWFFGHBLRKGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CN2CCNCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301233368 | |

| Record name | N-(4-Chloro-3-methylphenyl)-1-piperazineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-3-methylphenyl)-2-piperazin-1-ylacetamide | |

CAS RN |

1098340-16-9 | |

| Record name | N-(4-Chloro-3-methylphenyl)-1-piperazineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1098340-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chloro-3-methylphenyl)-1-piperazineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B1437806.png)

![3-[(2-Methoxyethyl)amino]propanamide](/img/structure/B1437809.png)

![N-[4-(Hexyloxy)benzyl]-1-butanamine](/img/structure/B1437811.png)

![N-[4-(Isopentyloxy)benzyl]-1-butanamine](/img/structure/B1437812.png)

![[(5-Chloro-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1437813.png)

![2-(1H-Imidazo[4,5-B]pyridin-2-YL)ethanamine](/img/structure/B1437816.png)